Gavestinel sodium
Overview
Description
Gavestinel, also known as GV-150,526A, is a highly potent and selective non-competitive antagonist acting at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex . It displays over 1000-fold selectivity over NMDA, AMPA, and kainate binding sites and is orally bioavailable and active in vivo .
Synthesis Analysis
Gavestinel was synthesized by substituting indole-2-carboxylate at the C-3 position with an unsaturated lateral side chain . The hydrolysis of the ethyl ester group afforded GV-150526 as a sodium salt derivative .Molecular Structure Analysis
The molecular formula of Gavestinel sodium is C18H11Cl2N2NaO3 . The formal name is 4,6-dichloro-3-[(1E)-3-oxo-3-(phenylamino)-1-propen-1-yl]-1H-indole-2-carboxylic acid, monosodium salt .Chemical Reactions Analysis
Gavestinel is a highly potent and selective non-competitive antagonist acting at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex .Physical And Chemical Properties Analysis
The average mass of Gavestinel sodium is 397.187 Da and the monoisotopic mass is 396.004456 Da .Scientific Research Applications
Neuroprotective Potential in Acute Stroke
Gavestinel sodium in Acute Ischemic Stroke : Gavestinel sodium, a selective antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, was explored for its neuroprotective potential in acute ischemic stroke. A study found that despite its theoretical benefits, treatment with gavestinel within 6 hours of acute ischemic stroke did not improve the functional outcome, as assessed by the Barthel index at 3 months. The study concluded that gavestinel did not demonstrate the expected clinical efficacy in improving outcomes after acute ischemic stroke (Lees et al., 2000).
Safety and Behavioral Impact
Lack of Phencyclidine-like Behavioral Effects : Gavestinel was investigated for its potential behavioral effects, specifically its ability to substitute for phencyclidine (PCP) in rats and rhesus monkeys. The study concluded that gavestinel did not exhibit PCP-like effects, suggesting a low abuse liability. This indicates that gavestinel's receptor interactions do not lead to the psychoactive and potentially harmful effects associated with PCP (Beardsley et al., 2002).
Impact on Cerebral Infarcts and Intracerebral Hemorrhage
Effect on Cerebral Infarcts : Another study focused on the impact of gavestinel on cerebral infarcts in acute stroke patients. Despite the theoretical neuroprotective role of gavestinel, the study did not observe any significant effect on infarct volume. This aligns with the clinical outcomes observed in other trials, suggesting that gavestinel may not significantly influence the progression or resolution of ischemic cerebral infarcts (Warach et al., 2006).
Ineffectiveness in Intracerebral Hemorrhage : A comprehensive analysis from the GAIN International and GAIN Americas studies examined the effect of gavestinel on patients with primary intracerebral hemorrhage. The findings were consistent with those for ischemic stroke, indicating that gavestinel did not provide significant benefit or harm to patients with intracerebral hemorrhage. This further reinforced the notion that gavestinel's clinical efficacy in stroke management, whether ischemic or hemorrhagic, was not significant (Haley et al., 2005).
properties
IUPAC Name |
sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/q;+1/p-1/b7-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSDSTMFQHAESM-UHDJGPCESA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165327 | |
Record name | GV 150526A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gavestinel sodium | |
CAS RN |
153436-38-5 | |
Record name | GV 150526A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GV 150526A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GAVESTINEL SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80W7787JVB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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